molecular formula C29H21Cl2N5OS B11982966 N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11982966
M. Wt: 558.5 g/mol
InChI Key: YFKXTOVEUKVTRM-KCSSXMTESA-N
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Preparation Methods

The synthesis of N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves multiple steps. The synthetic route typically starts with the preparation of the biphenyl and triazole intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and chlorophenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can be compared with similar compounds such as:

The uniqueness of N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE lies in its combination of biphenyl, triazole, and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H21Cl2N5OS

Molecular Weight

558.5 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H21Cl2N5OS/c30-24-12-10-23(11-13-24)28-34-35-29(36(28)26-16-14-25(31)15-17-26)38-19-27(37)33-32-18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-18H,19H2,(H,33,37)/b32-18+

InChI Key

YFKXTOVEUKVTRM-KCSSXMTESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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